3,6-dichloro-4-(oxolan-2-yl)pyridazine
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Overview
Description
3,6-Dichloro-4-(oxolan-2-yl)pyridazine is a heterocyclic compound with the molecular formula C8H8Cl2N2O. It is characterized by a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an oxolane ring at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-4-(oxolan-2-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with oxirane (ethylene oxide) under basic conditions. The reaction proceeds through nucleophilic substitution, where the oxirane ring opens and attaches to the pyridazine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(oxolan-2-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: The oxolane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridazine .
Scientific Research Applications
3,6-Dichloro-4-(oxolan-2-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-4-(oxolan-2-yl)pyridazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The chlorine atoms and oxolane ring may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the oxolane ring, making it less versatile in certain reactions.
4-(Oxolan-2-yl)pyridazine: Lacks the chlorine atoms, which may reduce its reactivity in nucleophilic substitution reactions.
Uniqueness
3,6-Dichloro-4-(oxolan-2-yl)pyridazine is unique due to the presence of both chlorine atoms and an oxolane ring, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
1709904-85-7 |
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Molecular Formula |
C8H8Cl2N2O |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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